molecular formula C10H7IN2O B5556402 1-(2-iodobenzoyl)-1H-pyrazole

1-(2-iodobenzoyl)-1H-pyrazole

Cat. No.: B5556402
M. Wt: 298.08 g/mol
InChI Key: YIZSIOGQPZRQOJ-UHFFFAOYSA-N
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Description

1-(2-iodobenzoyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 2-iodobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-iodobenzoyl)-1H-pyrazole typically involves the acylation of pyrazole with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-iodobenzoyl)-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-iodobenzoyl)-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-iodobenzoyl)-1H-pyrazole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, leading to a therapeutic effect .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-iodophenyl)-pyrazol-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZSIOGQPZRQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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